9,10-Bis(4-pyridylethynyl)anthracene

Descripción general

Descripción

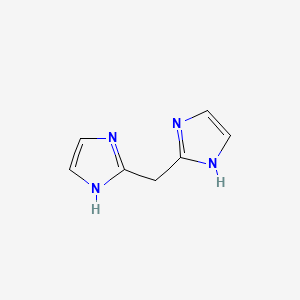

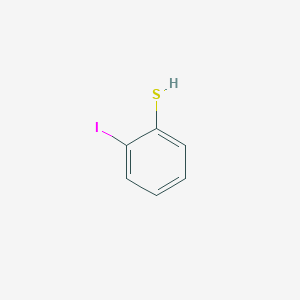

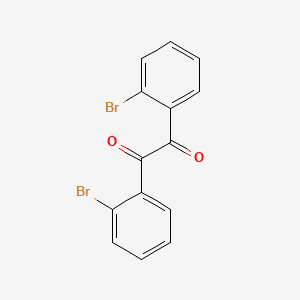

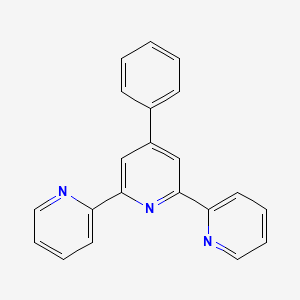

9,10-Bis(4-pyridylethynyl)anthracene is a compound with the molecular formula C28H16N2 . It is a member of anthracenes and an arylacetylene . The molecular weight of this compound is 380.4 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of a linear 9,10-bis(4-pyridyl)anthracene donor with a 120° Pt(II) complementary acceptor to prepare a hexagonal metallacycle via the [6 + 6] coordination-driven self-assembly .Molecular Structure Analysis

The molecular structure of this compound is characterized by two pyridylethynyl groups substituted at the 9th and 10th positions of the anthracene core . The InChIKey of this compound is YRDFKGXHYKIWQV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 380.4 g/mol, XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 380.131348519 g/mol, Monoisotopic Mass of 380.131348519 g/mol, Topological Polar Surface Area of 25.8 Ų, Heavy Atom Count of 30, Formal Charge of 0, and Complexity of 616 .Aplicaciones Científicas De Investigación

Fluorescent pH Sensors and Biological Probes

9,10-Bis(4-pyridylethynyl)anthracene derivatives have been explored for their application as fluorescent pH sensors and biological probes. These derivatives exhibit aggregation-induced emission characteristics, which are highly efficient in fluorescence when induced by molecular aggregation. Such properties make these compounds suitable for pH sensing and biomacromolecule detection, particularly in protein and DNA interactions (Lu et al., 2010).

Electroluminescent Materials

Derivatives of this compound have been synthesized and utilized in electroluminescent devices. These materials serve as high-performance green host electroluminescent materials and have shown promise in device applications where intensive green light emission is desirable (Yu et al., 2002).

Nanoaggregation-Enhanced Fluorescence

Certain derivatives of this compound have shown unique photophysical properties, including nanoaggregation-enhanced one- and two-photon fluorescence. These properties are significant for applications in fluorescence-based technologies (Wang et al., 2012).

Semiconducting Properties

Research into semiconducting derivatives of this compound has revealed their potential in electronic and photophysical applications. These compounds demonstrate properties conducive to use in thin-film transistor devices, contributing to advancements in electronic materials (Hur et al., 2011).

Synthesis and Reactivity Studies

Recent studies have focused on the synthesis and reactivity of 9,10-Bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and chemistry (Hill & Frogley, 2023).

Red Light Emitting Properties

Novel red light-emitting derivatives of 9,10-Bis(phenylethynyl)anthracenes have been developed, exhibiting high fluorescent quantum efficiencies. These properties make them suitable for applications in optoelectronics and light-emitting devices (Danel & Lin, 2002).

Mecanismo De Acción

Target of Action

It has been used in the synthesis of coordination polymers . These polymers are networks built by Co2+, the compound itself, and dicarboxylate ligands of different lengths .

Mode of Action

The compound interacts with its targets to form coordination polymers. These polymers are similar 2-fold interpenetrating pcu networks . The compound’s interaction with its targets results in the formation of these networks, which have adjustable porosities and pore sizes .

Biochemical Pathways

The compound’s role in the formation of coordination polymers suggests it may influence pathways related to the assembly and disassembly of these structures .

Pharmacokinetics

The compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of coordination polymers with adjustable porosities and pore sizes . These polymers exhibit high selectivity in adsorbing CO2 over N2 , suggesting potential applications in gas separation processes.

Action Environment

The action, efficacy, and stability of 9,10-Bis(pyridin-4-ylethynyl)anthracene can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s solubility in different solvents may affect its action and efficacy .

Propiedades

IUPAC Name |

4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDFKGXHYKIWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

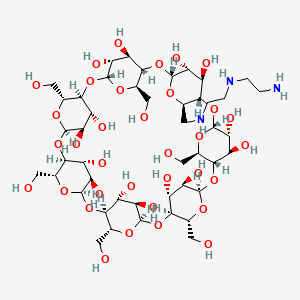

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)